1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxa-7-thiaspiro[45]dec-8-ene is a chemical compound with the molecular formula C8H12O2S It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene can be synthesized through various synthetic routes. One common method involves the reaction of a suitable diol with a thiol under acidic conditions to form the spiro compound. The reaction typically requires a catalyst to facilitate the formation of the spiro ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific reactants used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as distillation or crystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound’s reactivity allows it to be used in the modification of biomolecules, potentially leading to new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is often mediated by the sulfur atom in the spiro ring, which can participate in redox reactions and other chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains a nitrogen atom instead of sulfur, resulting in different biological and chemical behavior.
Uniqueness
1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene is unique due to the presence of the sulfur atom in its structure. This sulfur atom imparts distinct chemical reactivity, making the compound valuable in various applications where sulfur chemistry is important. Its ability to undergo oxidation and reduction reactions, as well as its potential for nucleophilic substitution, sets it apart from similar compounds.
Properties
CAS No. |
113194-32-4 |
---|---|
Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
1,4-dioxa-9-thiaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C7H10O2S/c1-2-7(6-10-5-1)8-3-4-9-7/h1,5H,2-4,6H2 |
InChI Key |
ACLCEKXQCVDXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC=CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.